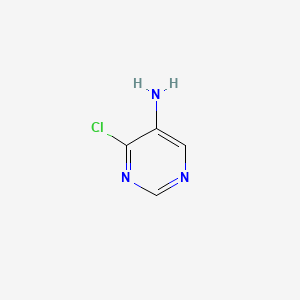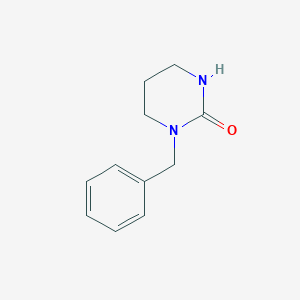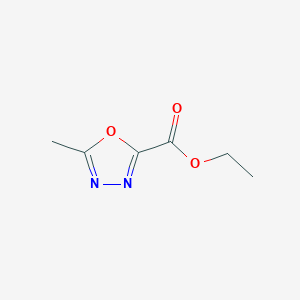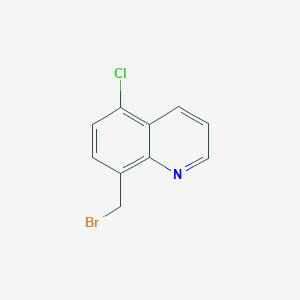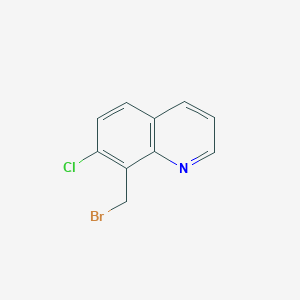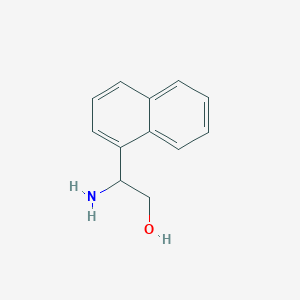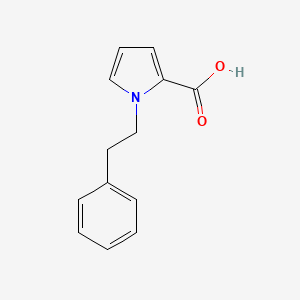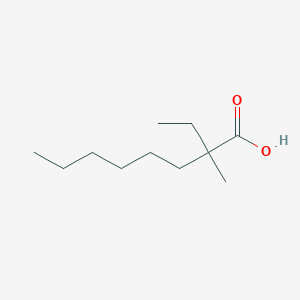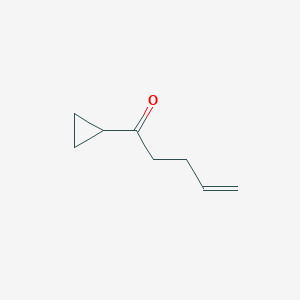
1-Cyclopropylpent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives is a topic of interest in several papers. For instance, the efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides is described, highlighting a method that could potentially be adapted for the synthesis of "1-Cyclopropylpent-4-en-1-one" . Additionally, the construction of cis-cyclopropane via reductive radical decarboxylation is discussed, which provides a method for synthesizing cyclopropane derivatives with specific stereochemistry .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is crucial for their reactivity and physical properties. The synthesis and crystal structures of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid reveal the importance of the cyclopropane ring in the secondary structure of peptides . This information could be extrapolated to understand the conformational preferences of "1-Cyclopropylpent-4-en-1-one".
Chemical Reactions Analysis
Cyclopropane rings are known to be reactive due to ring strain. The cyclopropenimine-catalyzed enantioselective Mannich reactions demonstrate the reactivity of cyclopropane derivatives in creating complex molecules with high stereocontrol . Gold-catalyzed reactions via cyclopropyl gold carbene-like intermediates also show the versatility of cyclopropane-containing compounds in synthesizing diverse products .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can be inferred from their molecular structure and reactivity. The papers discuss various cyclopropane-containing compounds, which can provide insights into the properties of "1-Cyclopropylpent-4-en-1-one". For example, the selective agonist activity for the histamine H3 receptor of a cyclopropane-based conformational restriction of histamine indicates the potential bioactivity of cyclopropane derivatives . The chemo-enzymatic synthesis and 18F-labelling of trans-1-toluenesulfonyloxymethyl-2-fluoromethyl-cyclopropane show the potential for creating isotopically labeled cyclopropane derivatives for medicinal chemistry applications .
Scientific Research Applications
Conformational Restriction in Biologically Active Compounds
1-Cyclopropylpent-4-en-1-one, through its cyclopropane ring, plays a significant role in restricting the conformation of biologically active compounds. This property is leveraged to improve activity and investigate bioactive conformations. For instance, chiral cyclopropanes with differentially functionalized carbon substituents have been developed as key intermediates for synthesizing conformationally restricted analogues of histamine, which demonstrate potential in pharmacological applications (Kazuta, Matsuda, & Shuto, 2002).
Structural Novelty in Natural Product Derivatives
Cyclopropane derivatives exhibit structural novelty in natural product chemistry. For example, new cycloartane derivatives have been isolated from Neoboutonia melleri, showing unique structural features like the loss of a C-4 methyl group and an extra carbon atom in the side chain. This structural uniqueness, contributed partly by the cyclopropane moiety, enhances the molecule's reactivity and has led to its exploration as a potential anticancer agent (Long et al., 2012).
Thermal Rearrangement in Organic Synthesis
The cyclopropane ring in 1-Cyclopropylpent-4-en-1-one is crucial for thermal rearrangement processes in organic synthesis. For example, 1-alkenyl-2-(2',2'-diphenylethenylidene)cyclopropanes thermally rearrange to form 4-(diphenylethenylidene)cyclopent-1-enes, a reaction significantly influenced by the structural properties of the starting materials and products (Mizuno, Sugita, Kamada, & Otsuji, 1994).
Gold-Catalyzed Reactions in Medicinal Chemistry
In medicinal chemistry, the cyclopropane ring of 1-Cyclopropylpent-4-en-1-one plays a role in gold-catalyzed reactions. These reactions proceed via electrophilic species with a highly distorted cyclopropyl gold(I) carbene-like structure, leading to the formation of a variety of products by attacking the cyclopropane or the carbene carbons. Such reactions are particularly important in the bioinspired synthesis of terpenoid natural products (Dorel & Echavarren, 2015).
properties
IUPAC Name |
1-cyclopropylpent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-3-4-8(9)7-5-6-7/h2,7H,1,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXUJYURMOPIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504429 |
Source


|
| Record name | 1-Cyclopropylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpent-4-en-1-one | |
CAS RN |
31594-49-7 |
Source


|
| Record name | 1-Cyclopropylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

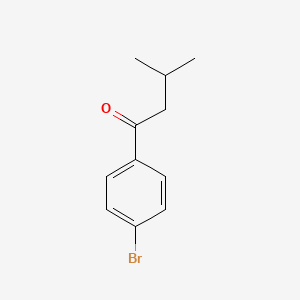
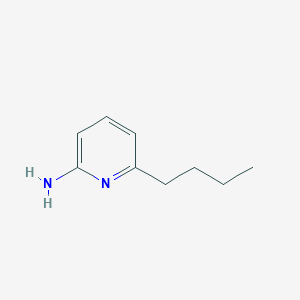
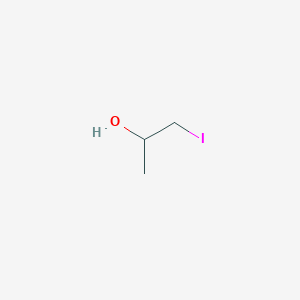
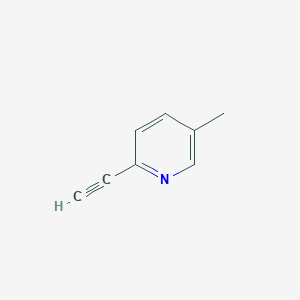

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
